molecular formula C16H19N3O3S2 B378151 2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide CAS No. 327169-41-5

2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide

Cat. No.: B378151
CAS No.: 327169-41-5
M. Wt: 365.5g/mol
InChI Key: MPSPEMGVLUHFET-UHFFFAOYSA-N
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Description

2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a pyrano-thieno-pyrimidine core

Preparation Methods

The synthesis of 2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrano-thieno-pyrimidine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using reagents like alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

2-[(3-allyl-6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar compounds include other pyrano-thieno-pyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. For example:

These compounds are unique due to their specific substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

327169-41-5

Molecular Formula

C16H19N3O3S2

Molecular Weight

365.5g/mol

IUPAC Name

2-[(12,12-dimethyl-3-oxo-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H19N3O3S2/c1-4-5-19-14(21)12-9-6-16(2,3)22-7-10(9)24-13(12)18-15(19)23-8-11(17)20/h4H,1,5-8H2,2-3H3,(H2,17,20)

InChI Key

MPSPEMGVLUHFET-UHFFFAOYSA-N

SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC=C)C

Origin of Product

United States

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